molecular formula C11H14O B12656794 2,3-Dimethyl-3-phenylpropionaldehyde CAS No. 97416-75-6

2,3-Dimethyl-3-phenylpropionaldehyde

Cat. No.: B12656794
CAS No.: 97416-75-6
M. Wt: 162.23 g/mol
InChI Key: SMEMYAIGCRAVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-3-phenylpropionaldehyde is an organic compound with the molecular formula C11H14O. It is a colorless liquid with a distinct aromatic odor. This compound is used in various fields, including organic synthesis and the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dimethyl-3-phenylpropionaldehyde involves the Grignard reaction. This process typically starts with the reaction of (2-chloroethyl)benzene with magnesium in anhydrous tetrahydrofuran to form the Grignard reagent. This reagent is then reacted with N-formylpiperidine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-3-phenylpropionaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethyl-3-phenylpropionaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Widely used in the fragrance industry due to its aromatic properties. .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-phenylpropionaldehyde involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Methyl-3-phenylbutanal
  • α,β-Dimethylbenzenepropanal
  • Methyl-2-phenyl-3-butanol

Comparison: 2,3-Dimethyl-3-phenylpropionaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and different reactivity patterns, making it suitable for specific applications in synthesis and industry .

Properties

CAS No.

97416-75-6

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-3-phenylbutanal

InChI

InChI=1S/C11H14O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

SMEMYAIGCRAVQX-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.